Product packaging for Mitragynine picrate(Cat. No.:)

Mitragynine picrate

Cat. No.: B14114962
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-JLIIPWMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Academic Inquiry for Mitragynine (B136389) Alkaloids

The academic investigation into the alkaloids of Mitragyna speciosa dates back nearly a century. acs.org The journey began with the first isolation of mitragynine in 1921 by Ellen Field. nih.govfrontiersin.org Early research focused on the isolation and characterization of the various alkaloids present in the leaves of the plant. uthscsa.edu Over time, more than 54 distinct alkaloids have been identified from this species. nih.gov

The structural elucidation of mitragynine was a significant milestone, achieved by Beckett and Zacharias in 1965. nih.govfrontiersin.org The absolute configuration of the molecule was later confirmed using X-ray crystallography. frontiersin.org These foundational studies paved the way for more in-depth pharmacological investigations. Early studies indicated that whole kratom extracts exhibited stimulant effects and weak analgesic properties. ufl.edu Subsequent research isolated mitragynine and its metabolite, 7-hydroxymitragynine (B600473), identifying them as partial agonists at the μ-opioid receptor. ufl.edu

Role of Mitragynine Picrate (B76445) as a Research Intermediate and Reference Compound

Mitragynine itself is an amorphous compound, which can present challenges for purification and handling in a laboratory setting. chemicalbook.comchemicalbook.com The formation of crystalline salts, such as mitragynine picrate, is a classic chemical technique to overcome this issue. This compound crystallizes into distinctive orange-red needles, a form that is stable and easily handled. acs.orgchemicalbook.comdergipark.org.tr

The use of this compound has been instrumental in several key research applications:

Purification and Isolation: The crystallization of mitragynine as its picrate salt is a highly effective method for separating it from the crude alkaloid extract obtained from Mitragyna speciosa leaves. dergipark.org.tr165.194.131ukm.my This process allows for the isolation of mitragynine with a high degree of purity. ukm.myresearchgate.net The purified this compound can then be converted back to the free base form for further experimentation. dergipark.org.trukm.myresearchgate.net

Reference Standard: In analytical chemistry, a well-characterized reference standard is essential for the accurate identification and quantification of a compound in a sample. This compound, due to its crystalline nature and well-defined melting point, has served as a crucial reference material in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for detecting mitragynine in various matrices. chemicalbook.com165.194.131

Structural Elucidation: The formation of crystalline derivatives is often a critical step in determining the structure of a complex organic molecule. Historically, the analysis of crystalline salts like the picrate, hydrochloride, and acetate (B1210297) derivatives of mitragynine contributed to the initial characterization of its chemical structure. acs.orgchemicalbook.comchemicalbook.com

View Physical Properties of Mitragynine and its Salts

Physical Properties of Mitragynine and its Salts

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Appearance
MitragynineC23H30N2O4398.5102-106White amorphous powder nih.gov
This compoundC22H31O5N.C6H3O7N3-223-224Orange-red slender needles acs.orgeuropa.eu
Mitragynine Hydrochloride--243Rhombic leaflets acs.org
Mitragynine Acetate--142Slender silky needles acs.org

Scope and Significance of this compound Studies in Chemical Biology

The availability of pure mitragynine, facilitated by its isolation via the picrate salt, has been fundamental to research in chemical biology. Chemical biology seeks to understand complex biological systems using chemical tools. In this context, purified mitragynine serves as a critical chemical probe to investigate its interactions with biological targets.

Studies utilizing purified mitragynine have been crucial in elucidating its pharmacological profile. For instance, research has shown that mitragynine and its derivatives interact with various receptor systems in the brain, including opioid, adrenergic, and serotonergic receptors. nih.gov Specifically, mitragynine has been identified as a partial agonist at μ-opioid receptors. ufl.edu

Furthermore, the ability to produce highly pure mitragynine has enabled detailed structure-activity relationship (SAR) studies. These studies involve systematically modifying the chemical structure of mitragynine to understand how these changes affect its biological activity. frontiersin.org This line of inquiry is essential for the design of new molecules with potentially improved therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B14114962 Mitragynine picrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3S)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19?/m1/s1

InChI Key

LELBFTMXCIIKKX-JLIIPWMNSA-N

Isomeric SMILES

CC[C@@H]1CN2CCC3=C(C2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Origin of Product

United States

Synthetic and Preparative Methodologies for Mitragynine Picrate

Strategies for Mitragynine (B136389) Picrate (B76445) Crystallization and Purification

The primary method for obtaining mitragynine picrate involves the crystallization of mitragynine from a crude extract by forming its picrate salt. This process is effective for separating mitragynine from other alkaloids and impurities present in the initial plant extract.

Detailed research findings indicate a common and effective procedure for crystallization. dergipark.org.trukm.myresearchgate.net The process begins by dissolving crude mitragynine in a minimal amount of methanol (B129727). ukm.myresearchgate.net To this solution, a saturated methanolic solution of picric acid is added. dergipark.org.trukm.myresearchgate.net The mixture is then cooled, often in a refrigerator, for a period of about 20 minutes to induce the precipitation of orange-colored or orange-red needle-like crystals of this compound. dergipark.org.trchemicalbook.com These crystals are subsequently collected by filtration and washed with solvents such as methanol and acetone (B3395972) to remove residual impurities. dergipark.org.trukm.myresearchgate.net This crystallization step is a key purification strategy, elevating the purity of the isolated compound significantly, with reports indicating a final purity of approximately 99.0% as determined by GC-MS analysis. ukm.myresearchgate.net

The melting point of the resulting this compound crystals is a key indicator of purity and is consistently reported in the range of 220-225 °C. ukm.myresearchgate.netwho.inteuropa.eu

Table 1: Crystallization and Purification of this compound

ParameterDescriptionSource(s)
Starting MaterialCrude Mitragynine Extract (approx. 0.80 g) ukm.my, researchgate.net
Primary SolventMethanol dergipark.org.tr, ukm.my, researchgate.net
ReagentSaturated methanolic picric acid solution dergipark.org.tr, ukm.my, researchgate.net
ProcedureAddition of picric acid solution to the methanolic solution of crude mitragynine, followed by cooling. dergipark.org.tr, ukm.my, researchgate.net
Washing SolventsMethanol, followed by Acetone dergipark.org.tr, ukm.my, researchgate.net
Product AppearanceOrange-colored or orange-red needle-like crystals dergipark.org.tr, ukm.my, chemicalbook.com
YieldApproximately 0.60 g of this compound crystals from 0.80 g of crude material researchgate.net
Purity (Post-Crystallization)~99.0% ukm.my, researchgate.net
Melting Point220-225 °C ukm.my, researchgate.net

Conversion Protocols for this compound to Mitragynine Free Base

Once purified, this compound is often converted back to its free base form for further use or analysis. This conversion involves the removal of the picrate counterion.

The established protocol for this conversion begins with dissolving the this compound crystals in a hot, saturated acetone solution. dergipark.org.trukm.myresearchgate.net An excess of a dilute ammonia (B1221849) solution is then added to this solution. dergipark.org.trukm.myresearchgate.net The ammonia acts as a base, neutralizing the picric acid and liberating the mitragynine free base, which is insoluble in the aqueous solution. google.com The liberated base is then typically extracted from the mixture using an organic solvent, most commonly diethyl ether. dergipark.org.trukm.myresearchgate.net After extraction, the diethyl ether solution is dried to yield the mitragynine free base, which is described as a pale brown, amorphous solid. ukm.myresearchgate.net This process effectively regenerates the alkaloid from its salt form.

Table 2: Conversion of this compound to Mitragynine Free Base

ParameterDescriptionSource(s)
Starting MaterialThis compound Crystals (approx. 0.60 g) researchgate.net
Primary SolventHot, saturated Acetone dergipark.org.tr, ukm.my, researchgate.net
ReagentExcess dilute Ammonia solution dergipark.org.tr, ukm.my, researchgate.net
Extraction SolventDiethyl ether dergipark.org.tr, ukm.my, researchgate.net
Product AppearancePale brown, amorphous mass ukm.my, researchgate.net
YieldApproximately 0.26 g of mitragynine free base researchgate.net

Derivatization from this compound for Analog Synthesis (e.g., 9-hydroxycorynantheidine picrate)

This compound can be utilized as a starting material for the semi-synthesis of its analogs. A notable example is the synthesis of 9-hydroxycorynantheidine picrate, a key metabolite of mitragynine, through the demethylation of the 9-methoxy group. ajrconline.orgnih.gov

One investigated method for this conversion involves the use of boron tribromide (BBr₃) as a demethylating agent. ajrconline.org Research has explored various reaction conditions, including temperature and time, to optimize the yield and selectivity of the reaction. ajrconline.org The procedure involves reacting this compound with approximately 5-10 equivalents of BBr₃. ajrconline.org The reaction has been shown to proceed with good yields (over 80%) and a high percentage of conversion (over 90%) even at a temperature of 0°C for 60 minutes. ajrconline.org After the reaction, the process is quenched with cold methanol, and the product, 9-hydroxycorynantheidine picrate, is purified by recrystallization from methanol. ajrconline.org The resulting product is an amorphous, yellowish off-white powder. ajrconline.org This picrate salt can then be converted to its free base, 9-hydroxycorynantheidine, using the same ammonia and ether extraction method described previously. ajrconline.org

Table 3: Synthesis of 9-hydroxycorynantheidine picrate from this compound

ParameterDescriptionSource(s)
Starting MaterialThis compound ajrconline.org
Reaction TypeSelective demethylation of the 9-methoxy group ajrconline.org
ReagentBoron tribromide (BBr₃) ajrconline.org
Reaction ConditionsTemperature: 0°C; Time: 60 minutes ajrconline.org
WorkupQuenched with cold methanol, followed by recrystallization. ajrconline.org
Product9-hydroxycorynantheidine picrate ajrconline.org, ajrconline.org
Product AppearanceAmorphous yellowish off-white powder ajrconline.org
Reported Yield> 80% ajrconline.org
Reported Conversion> 90% ajrconline.org

Molecular Pharmacology and Receptor Interaction Mechanisms of Mitragynine Contextualizing Picrate Implications

Ligand Binding Dynamics and Receptor Affinity Profiling (e.g., Opioid, Serotonin (B10506), Adrenergic Receptors)

Opioid Receptors: Mitragynine's interaction with opioid receptors is a primary focus of research. It binds to mu (μ), delta (δ), and kappa (κ) opioid receptors, but with different affinities and functional outcomes. It generally shows a higher affinity for μ-opioid receptors (MOR) compared to the other subtypes. nih.govnih.gov However, reported binding affinities can vary between studies. For instance, Kᵢ values for mitragynine (B136389) at the human MOR have been reported as 161 nM and 198 nM at the human KOR (hKOR). nih.gov Another study reported a Kᵢ of approximately 0.233 μM for MOR. mdpi.com A separate investigation found Kᵢ values of 709 nM at MOR, 1700 nM at KOR, and 6800 nM at DOR. nih.gov Its metabolite, 7-hydroxymitragynine (B600473), demonstrates a significantly higher binding affinity for MOR, with a reported Kᵢ of 7.16 nM. nih.gov

Serotonin Receptors: Mitragynine also interacts with the serotonergic system. It acts as a competitive antagonist at 5-HT₂ₐ receptors and a partial agonist at 5-HT₁ₐ receptors. mdpi.com Studies have reported a Kᵢ value of 5.8 μM for mitragynine at the human 5-HT₁ₐ receptor. researchgate.netnih.gov Its affinity for 5-HT₂B and 5-HT₂C receptors is weaker, with a Kᵢ of about 1260 nM. mdpi.comfsu.edu The binding affinities for other kratom alkaloids, such as speciogynine (B3026189) and paynantheine, have also been characterized, showing moderate affinity for 5-HT₁ₐ and 5-HT₂B receptors. nih.gov

Adrenergic Receptors: The alkaloid demonstrates moderate, non-selective binding to several adrenergic receptor subtypes. It interacts with alpha-1A, 1B, 1D, and alpha-2A, 2B, and 2C adrenergic receptors with Kᵢ values in the low micromolar range, typically between 1.3 and 9.29 μM. nih.govnih.gov This interaction is thought to contribute to the stimulant effects reported at lower doses.

Interactive Table: Mitragynine Receptor Binding Affinities (Kᵢ)

Receptor Target Reported Kᵢ Value (nM) Source(s)
Mu-Opioid (MOR) 161 - 709 nih.govnih.gov
Kappa-Opioid (KOR) 198 - 1700 nih.govnih.gov
Delta-Opioid (DOR) >10,000 / 6800 nih.govnih.gov
5-HT₁ₐ 5800 researchgate.netnih.gov
5-HT₂ₐ 5010 fsu.edu
5-HT₂B 1260 mdpi.comfsu.edu
5-HT₂C 1260 mdpi.comfsu.edu
α₁ₐ-Adrenergic 1300 - 9290 nih.gov
α₂ₐ-Adrenergic 1300 - 9290 nih.gov

Enzyme Interaction and Inhibition Kinetics (e.g., Cytochrome P450 Enzymes)

Mitragynine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. researchgate.net It also acts as an inhibitor of several of these key enzymes, creating a potential for herb-drug interactions.

In vitro studies have consistently shown that mitragynine is a potent inhibitor of CYP2D6. researchgate.netfrontiersin.org The reported inhibition constant (Kᵢ) for CYP2D6 ranges from 1.1 to 13 μM, with one study identifying a Kᵢ of 12.86 μM via noncompetitive inhibition. researchgate.netresearchgate.netfrontiersin.org Mitragynine also inhibits CYP2C9 (noncompetitively, Kᵢ = 61.48 μM) and CYP3A4 (competitively, Kᵢ = 379.18 μM). researchgate.net The half-maximal inhibitory concentrations (IC₅₀) further quantify this effect. One study reported IC₅₀ values of 0.45 μM for CYP2D6, 9.70 μM for CYP2C9, and 41.32 μM for CYP3A4. researchgate.net Another investigation using a Mitragyna speciosa extract found potent inhibition of CYP3A4 (IC₅₀ = 0.78 µg/mL) and CYP2D6 (IC₅₀ = 0.636 µg/mL). mdpi.com

The primary enzymes responsible for metabolizing mitragynine itself are CYP3A4, CYP2D6, and CYP2C9. researchgate.netfrontiersin.org The metabolism of mitragynine by these enzymes can lead to the formation of other active compounds, such as 7-hydroxymitragynine. acs.org

Interactive Table: Mitragynine Inhibition of Cytochrome P450 Enzymes

Enzyme Inhibition Type Kᵢ (μM) IC₅₀ (μM) Source(s)
CYP2D6 Noncompetitive 12.86 0.45 researchgate.net
CYP2C9 Noncompetitive 61.48 9.70 researchgate.net
CYP3A4 Competitive 379.18 41.32 researchgate.net
CYP1A2 - Not Reported 39 (extract) mdpi.com
CYP2C19 - Not Reported 10.6 frontiersin.org

Allosteric Modulation and Biased Agonism Studies

A significant finding in the study of mitragynine's pharmacology is its action as a biased agonist at the μ-opioid receptor (MOR). acs.orgnih.gov GPCRs can signal through two main pathways: the G-protein pathway, associated with the primary therapeutic effects (like analgesia for opioids), and the β-arrestin pathway, which is often linked to adverse effects like respiratory depression and tolerance. annualreviews.orgnih.gov

Mitragynine and its metabolite 7-hydroxymitragynine are G-protein-biased agonists. acs.orgnih.gov They preferentially activate the G-protein signaling cascade while only weakly recruiting, or not recruiting at all, the β-arrestin pathway. acs.org This biased signaling profile is a key area of modern pharmacology, as it suggests that mitragynine could serve as a scaffold for developing novel analgesics with a potentially improved safety profile compared to conventional opioids like morphine. acs.organnualreviews.org

Furthermore, some studies suggest that mitragynine and its derivatives may also act as allosteric modulators of the MOR. researchgate.netnih.gov An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site, and by doing so, it can change the receptor's conformation and influence how it responds to the endogenous agonist. nih.gov This complex mechanism could further contribute to its unique pharmacological properties. researchgate.net

Metabolic Pathways and Biotransformation Research

Phase I Metabolic Transformations

Phase I metabolism of mitragynine (B136389) involves several key chemical reactions, including hydrolysis, O-demethylation, oxidation, and reduction, which structurally alter the molecule. wikipedia.orgfrontiersin.orgmdpi.com

Hydrolysis: A primary step in the metabolic cascade is the hydrolysis of the methylester group located at the C16 position of the molecule. wikipedia.orgresearchgate.netnih.govfrontiersin.org

O-demethylation: The molecule undergoes O-demethylation at two primary sites: the methoxy (B1213986) group at the C9 position on the indole (B1671886) ring and the methoxy group at the C17 position. wikipedia.orgresearchgate.netnih.govfrontiersin.org Research using human liver microsomes (HLM) has identified the O-demethylated metabolite at the 9-methoxy group as one of the major metabolites of mitragynine. nih.govtandfonline.com

Oxidation and Reduction: Following demethylation, the resulting intermediate aldehydes are further metabolized. wikipedia.orgresearchgate.netnih.gov These aldehydes can be oxidized to form carboxylic acids or reduced to form alcohols. wikipedia.orgresearchgate.netnih.govfrontiersin.org One of the most significant oxidative metabolites is 7-hydroxymitragynine (B600473), which is formed through this pathway. frontiersin.orgresearchgate.net Studies in HLM have identified four major oxidative metabolites in total. nih.govtandfonline.com

Collectively, these transformations result in a variety of Phase I metabolites. In studies using human liver microsomes, 7-hydroxymitragynine and 9-O-demethylmitragynine were identified as the most prevalent metabolites. frontiersin.org

Phase II Conjugation Reactions

Following Phase I transformations, the resulting metabolites undergo Phase II conjugation reactions to produce more water-soluble compounds that can be readily excreted from the body, typically in urine. wikipedia.orgnih.gov The primary conjugation reactions for mitragynine metabolites are glucuronidation and sulfation. wikipedia.orgfrontiersin.orgmdpi.comresearchgate.net

Glucuronidation and Sulfation: Phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to form various glucuronide and sulfate conjugates. wikipedia.orgfrontiersin.orgresearchgate.net Studies on urine from both rats and humans have identified these conjugated metabolites. researchgate.netnih.gov There appear to be species-specific differences in these pathways; for instance, in rats, four metabolites were found to be conjugated with glucuronides and one with sulfate, whereas in humans, three metabolites were conjugated with glucuronides and three with sulfates. nih.gov

Phase II metabolites identified in human urine include 9-O-demethylmitragynine glucuronide and sulfate, and 16-carboxymitragynine glucuronide, among others. researchgate.net

Enzymatic Systems Involved in Mitragynine Metabolism

The metabolism of mitragynine is facilitated by a specific group of enzymes, primarily the cytochrome P450 (CYP) superfamily located predominantly in the liver. wikipedia.org

Research using human liver microsomes and recombinant CYP enzymes has identified the key enzymatic players:

CYP3A4: This enzyme plays the most significant role in the metabolic clearance of mitragynine. nih.govtandfonline.comresearchgate.net It is predominantly responsible for the formation of five different oxidative metabolites, including the pharmacologically active 7-hydroxymitragynine. nih.govtandfonline.comacs.org

Other CYP Isoforms: Further evaluation has shown that among a broader panel of recombinant enzymes, isoforms such as CYP2C18 and CYP2C19 also display some metabolic activity towards mitragynine, though their contribution is considered small. frontiersin.org

EnzymeRole in Mitragynine MetabolismKey Metabolites Formed
CYP3A4Predominant role in metabolic clearance. nih.govtandfonline.comresearchgate.net7-hydroxymitragynine and other oxidative metabolites. nih.govtandfonline.comacs.org
CYP2D6Minor contribution. nih.govtandfonline.comresearchgate.netMitragynine acid. acs.org
CYP2C9Minor contribution. nih.govtandfonline.comresearchgate.netNot specified.

Comparative In Vitro Metabolic Profiling

In vitro studies, primarily using human liver microsomes (HLM) and human liver S9 fractions, have been crucial in elucidating the metabolic profile of mitragynine. frontiersin.orgnih.gov These experimental systems contain the necessary enzymes to model hepatic metabolism.

In these systems, mitragynine is shown to be extensively metabolized, yielding primarily O-demethylated and mono-oxidative products. nih.govtandfonline.comresearchgate.net A comprehensive analysis identified a total of thirteen different metabolites in incubations with HLM and S9 fractions. nih.govacs.org However, some study results vary; one in vitro study reported that mitragynine was metabolically stable in HLM and S9 fractions, whereas its metabolite, 7-hydroxymitragynine, was metabolized with a half-life of 24 minutes. thieme-connect.de Another study comparing rat liver microsomes found sex-dependent differences, with mitragynine having a metabolic half-life of 36.4 minutes in male microsomes versus 115.7 minutes in female microsomes. acs.org

Metabolic SystemKey FindingsMajor Metabolites Identified
Human Liver Microsomes (HLM)Extensive metabolism to O-demethylated and mono-oxidative metabolites. nih.govtandfonline.comresearchgate.net Thirteen total metabolites identified. nih.govacs.org7-hydroxymitragynine, 9-O-demethylmitragynine. frontiersin.orgfrontiersin.org
Human Liver S9 (HLS9)Metabolite profiling was comparable to HLM. frontiersin.org7-hydroxymitragynine, 9-O-demethylmitragynine. frontiersin.org
Rat Liver MicrosomesSex-dependent differences in metabolic half-life (Male: 36.4 min, Female: 115.7 min). acs.orgMitragynine acid, 9-hydroxycorynantheidine. acs.org

Structure Activity Relationship Sar Studies and Analog Design

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, within the mitragynine (B136389) molecule and its analogs plays a pivotal role in their interaction with biological targets. Mitragynine itself possesses three stereogenic centers, giving rise to the possibility of 16 different stereoisomers. who.int However, only four are known to occur naturally: mitragynine, speciogynine (B3026189), speciociliatine (B128378), and mitraciliatine. who.int These diastereomers, which differ in their spatial configuration, exhibit varied pharmacological profiles and potencies due to their distinct interactions with receptors. mdpi.comresearchgate.net

Research indicates that mitragynine and its diastereomers primarily interact with opioid receptors, particularly the mu-opioid receptor (MOR). frontiersin.orgnih.gov Mitragynine acts as a partial agonist at the MOR, while its diastereomers, speciogynine and speciociliatine, have been shown to be weak antagonists at the same receptor. frontiersin.orgnih.gov This difference in activity highlights the critical nature of the stereochemical conformation for receptor binding and activation. frontiersin.orgnih.gov

Studies have shown that the binding affinities of these stereoisomers at opioid receptors differ. For instance, speciociliatine has demonstrated a higher binding affinity for both MOR and kappa-opioid receptors (KOR) compared to mitragynine. frontiersin.orgnih.gov Molecular docking studies suggest that the conformation of speciociliatine allows for a larger molecular volume to interact with the active sites of the opioid receptor, potentially increasing its binding affinities. frontiersin.org The acrylate (B77674) moiety is also considered a key component for efficient binding within the MOR's orthosteric binding pocket. acs.orgnih.gov

Furthermore, the stereochemistry at the C-20 position appears to be a critical determinant for activity at serotonin (B10506) receptors. An R orientation at this position, as seen in speciogynine and paynantheine, is crucial for agonistic activity at the 5-HT1A receptor. frontiersin.org Conversely, switching to an S orientation, as in mitragynine and speciociliatine, dramatically reduces binding affinity at this receptor. frontiersin.org

Table 1: Binding Affinities of Mitragynine and its Diastereomers at Human Opioid Receptors

Compound Receptor Binding Affinity (Ki, nM)
Mitragynine MOR 198 ± 30
KOR 161 ± 10
Speciociliatine MOR 116 ± 36
KOR 54.5 ± 4.4

Data sourced from Obeng et al. (2020) as cited in frontiersin.orgnih.gov.

Rational Design of Mitragynine Analogs from Chemical Precursors

The unique pharmacological profile of mitragynine has spurred the rational design and synthesis of analogs to explore and optimize its therapeutic potential. These efforts primarily focus on modifying the mitragynine scaffold at various positions to understand the structure-activity relationships (SAR) and to develop compounds with improved properties.

A key strategy in analog design involves the semi-synthesis of new compounds starting from naturally extracted mitragynine. acs.orgnih.gov Modifications have been targeted at several positions on the indole (B1671886) ring, including C-9, C-10, and C-12. acs.orgnih.govbiorxiv.org For instance, to access the C-9 position, mitragynine is converted to a triflate intermediate, which then allows for palladium-catalyzed coupling reactions to introduce various substituents. acs.orgnih.gov Similarly, functionalization at the C-10 position has been achieved by first selectively brominating mitragynine. acs.orgnih.gov

One area of focus has been the replacement of the 9-methoxy group with other functionalities like phenyl, methyl, or 3'-furanyl groups. biorxiv.org These modifications have led to the development of analogs that exhibit partial agonism at the MOR with lower efficacy compared to traditional opioids like morphine. acs.orgnih.govbiorxiv.org For example, the C-9 substituted 7-hydroxymitragynine (B600473) analogs with phenyl, methyl, or 3'-furanyl groups were identified as lead compounds with promising profiles. nih.gov

Another approach involves the functionalization of the C-7 position. dergipark.org.tr Reacting mitragynine with reagents like iodobenzene (B50100) diacetate in the presence of alcohols can yield 7-alkoxy derivatives. dergipark.org.tr The introduction of a hydroxyl group at the C-7 position to form 7-hydroxymitragynine is of particular interest, as this metabolite is a more potent MOR agonist than mitragynine itself. dergipark.org.tr

The synthesis of fluorinated analogs has also been explored through a precursor-directed biosynthesis approach, which has shown potential for creating derivatives with enhanced pharmacological activity. acs.orgnih.govbiorxiv.org These synthetic and semi-synthetic strategies are crucial for systematically mapping the SAR of the mitragynine scaffold and for designing novel compounds with tailored pharmacological effects. nih.gov

Table 2: Selected Synthesized Mitragynine Analogs and their Modifications

Parent Compound Modification Position Substituent Resulting Analog
Mitragynine C-9 Phenyl 9-phenyl mitragynine
Mitragynine C-9 Methyl 9-methyl mitragynine
Mitragynine C-9 3'-furanyl 9-(3'-furanyl) mitragynine
Mitragynine C-10 Bromine 10-bromo mitragynine
Mitragynine C-12 Bromine 12-bromo mitragynine
7-hydroxymitragynine C-9 Phenyl 9-phenyl-7-hydroxymitragynine
7-hydroxymitragynine C-9 Methyl 9-methyl-7-hydroxymitragynine
7-hydroxymitragynine C-9 3'-furanyl 9-(3'-furanyl)-7-hydroxymitragynine

Information compiled from frontiersin.orgacs.orgnih.gov.

Computational Approaches to SAR Prediction

Computational methods, often referred to as in silico studies, have become indispensable tools for predicting the structure-activity relationships of mitragynine and its analogs, thereby guiding rational drug design. uitm.edu.my These approaches encompass a range of techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular docking studies are frequently employed to predict the binding poses of mitragynine derivatives within the active sites of target receptors, such as the MOR. emanresearch.org These simulations help to elucidate the key molecular interactions, like hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. For example, docking studies have suggested that the unsaturated acrylate segment of the mitragynine scaffold is essential for efficient binding in the MOR's orthosteric pocket. nih.govbiorxiv.org

Quantum chemical methods, such as Density Functional Theory (DFT), have been used to investigate the metabolism of mitragynine and its derivatives. nih.govnih.gov By calculating the gas-phase structures and standard Gibbs energies of reaction for various metabolic pathways, researchers can predict the most likely sites of metabolic modification. nih.govnih.gov For instance, such studies have suggested that the 7-hydroxy substitution on the mitragynine scaffold can alter its metabolic reactivity. nih.govnih.gov

Advanced computational techniques are also used to develop predictive models for various pharmacological and toxicological endpoints. ajol.info By curating datasets of compounds with known activities and chemical properties, machine learning algorithms can be trained to predict the properties of novel, untested analogs. ajol.info This can significantly accelerate the screening process and help prioritize which analogs to synthesize and test experimentally. researchgate.net

Table 3: Computational Tools and Their Applications in Mitragynine Research

Computational Method Application
Molecular Docking (e.g., Autodock) Predicting binding poses and interactions with receptors like MOR, SARS-CoV-2 main protease. emanresearch.orgresearchgate.netunmul.ac.id
Quantum Chemistry (e.g., DFT) Investigating metabolic pathways and reactivity. nih.govnih.gov
Molecular Dynamics (MD) Simulations Studying dynamic interactions with lipid bilayers and predicting membrane permeability. uitm.edu.my
Machine Learning/QSAR Developing predictive models for toxicity and other pharmacological properties. ajol.info

Computational Chemistry and Molecular Modeling of Mitragynine and Its Interactions

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the behavior of a flexible molecule like mitragynine (B136389). The three-dimensional shape of the molecule determines how it fits into the binding pocket of a receptor.

A detailed conformational search of mitragynine was performed using the MMFF94s force field and further refined with quantum mechanical methods (B3LYP). dergipark.org.trajrconline.org This search identified 33 distinct conformers within a 20 kJ/mol energy window. dergipark.org.tr The primary structural variation among these conformers arises from the orientation of the nitrogen lone pair in the quinolizidine (B1214090) ring system (rings C and D). dergipark.org.trajrconline.org

The two main conformational families are defined by the position of this lone pair relative to the exocyclic ethyl group on ring D:

Syn-conformation: The nitrogen lone pair is on the same side as the ethyl group. This conformation is lower in energy due to reduced steric hindrance. dergipark.org.trajrconline.org

Anti-conformation: The lone pair is on the opposite side of the ethyl group.

The lowest energy conformer identified through these computational studies shows excellent agreement with the geometry determined by X-ray crystallography. dergipark.org.trajrconline.orgacs.org While the indole (B1671886) (A/B) rings are planar, the C and D rings afford the molecule significant flexibility. researchgate.net Another possible, but very high-energy, conformation for the core piperidine (B6355638) ring is a boat conformation, which is approximately 76.4 kJ/mol higher in energy than the global minimum and thus unlikely to be biologically relevant. dergipark.org.tr The unique flat trans-quinolizidine conformation of mitragynine is considered more efficient for opioid activity compared to the folded cis-quinolizidine conformation of its diastereomer, speciociliatine (B128378). researchgate.net

Table 1: Relative Energies of Low-Energy Mitragynine Conformers This table is a representative example based on findings that multiple conformers exist within a small energy range.

Conformer Relative Energy (kJ/mol) Key Feature
1 (Global Minimum) 0.00 Syn-conformation, agrees with X-ray structure dergipark.org.trajrconline.org
2 1.50 Minor variation in ring D puckering
3 3.20 Variation in ethyl group orientation
... ... ...
9 >10.0 Higher energy anti-conformation dergipark.org.tr
(Boat) 76.40 High energy boat conformation dergipark.org.tr

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These simulations have been instrumental in elucidating how mitragynine interacts with various protein targets, including opioid receptors and other G-protein coupled receptors (GPCRs).

Docking studies have shown that mitragynine and its derivatives bind to the µ-opioid receptor (MOR). scienceasia.org The binding pose of Mitragyna alkaloids at the MOR is suggested to be distinct from that of classical opioids like morphine. nih.gov The interaction is characterized by a salt bridge between the protonated amine of mitragynine and a negatively charged aspartic acid residue (Asp147) in the receptor, a canonical interaction for many opioid ligands. scienceasia.org Additionally, hydrophobic interactions play a significant role in stabilizing the complex. researchgate.net

Simulations have also explored mitragynine's interaction with other receptors and proteins:

Adrenergic Receptors: Docking studies on α2b and β1-adrenergic receptors revealed that mitragynine can form hydrogen bonds with key aspartic acid and serine residues. ukm.my The calculated binding energy for the β1-adrenergic receptor was -5.26 kcal/mol, and for the α2b-adrenergic receptor, it was -5.19 kcal/mol. ukm.my

P-glycoprotein (P-gp): Molecular docking simulations indicated that mitragynine interacts with the nucleotide-binding domain (NBD) of P-gp, rather than the substrate-binding site, suggesting it acts as an inhibitor but not a substrate of this transporter. nih.gov

Human Serum Albumin (HSA): Docking results showed a clear preference for mitragynine to bind to site III (subdomain IB) of HSA, primarily through hydrophobic and van der Waals forces. researchgate.net

SARS-CoV-2 Main Protease (Mpro): In a study screening mitragynine derivatives, mitrjavine and ajmalicine (B1678821) showed potential to inhibit the Mpro of SARS-CoV-2, with stronger predicted binding than native ligands. europa.eu

Table 2: Predicted Binding Affinities of Mitragynine with Various Protein Targets

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference(s)
µ-Opioid Receptor (MOR) -8.4 Asp147, His297 scienceasia.org
κ-Opioid Receptor (KOR) -8.4 - scienceasia.org
δ-Opioid Receptor (DOR) -6.9 - scienceasia.org
β1-Adrenergic Receptor -5.26 Ser20, Asp21 ukm.my
α2b-Adrenergic Receptor -5.19 Asp218A ukm.my
Orexin Receptor Type 1 -9.3 - scienceasia.org
5-HT1B Receptor -9.2 - scienceasia.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a higher level of theoretical accuracy to investigate electronic structure, reactivity, and reaction mechanisms.

These methods have been applied to study the metabolism of mitragynine. Gas-phase structures of mitragynine, 7-hydroxymitragynine (B600473), and their metabolites were optimized using the B3LYP/6-311++G(d,p) level of theory. ajrconline.org By calculating the standard Gibbs energies of reaction, researchers can predict the most likely metabolic pathways. For instance, these calculations revealed that for both mitragynine and 7-hydroxymitragynine, demethylation is most likely to occur at position 9, while conjugation with glucuronic acid is most favorable at position 17. ajrconline.org

Furthermore, quantum calculations help refine the understanding of conformational energies. The B3LYP method was used to confirm the relative energies of conformers initially identified by molecular mechanics, lending more confidence to the conformational landscape. dergipark.org.trajrconline.org

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. This method allows for the assessment of the stability of binding poses predicted by docking and reveals the flexibility of both the ligand and the protein.

MD simulations have been conducted to study the interaction of mitragynine with several biological systems:

Human Serum Albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG): Simulations confirmed that the complex formed between mitragynine and both HSA and AAG is stable. researchgate.netbiorxiv.orgkeyorganics.net In the case of AAG, the F1*S variant formed a more compact and stable complex with mitragynine compared to the A variant. biorxiv.orgkeyorganics.net

Lipid Bilayers: MD simulations were used to investigate how mitragynine and its derivatives interact with and permeate cell membranes, represented by a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. researchgate.net These studies showed that mitragynine rapidly permeates the membrane, localizing near the lipid-water interface. researchgate.net Its high lipophilicity contributes to its fast penetration compared to more polar derivatives like 7-hydroxymitragynine.

Opioid Receptors: MD simulations have been used to show that mitragynine and morphine stabilize different conformations of the µ-opioid receptor, which may underlie their different pharmacological profiles, particularly the lower incidence of adverse effects with mitragynine.

The stability of these complexes is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) over the course of the simulation. biorxiv.org

Development of Research Methodologies and Experimental Protocols

Optimization of Extraction and Purification Protocols Utilizing Mitragynine (B136389) Picrate (B76445)

The isolation and purification of mitragynine from the leaves of the Mitragyna speciosa plant is a critical step for its pharmacological study. ukm.myresearchgate.net A cost-effective and efficient method involves the formation of mitragynine picrate as an intermediate step. ukm.mydergipark.org.tr This protocol enhances the purity of the final mitragynine product. ukm.my

The process typically begins with the extraction of mitragynine from dried and powdered leaves using organic solvents like chloroform. ukm.myresearchgate.net Following initial extraction and fractionation, the crude mitragynine is dissolved in a minimal amount of methanol (B129727). ukm.mydergipark.org.tr To this solution, a saturated methanolic solution of picric acid is added, leading to the crystallization of this compound, which appears as orange-colored crystals. ukm.mydergipark.org.tr This crystallization step is crucial for separating mitragynine from other alkaloids and impurities present in the crude extract.

These crystals are then filtered and washed with methanol and acetone (B3395972) to remove any residual impurities. ukm.myresearchgate.netdergipark.org.tr The melting point of these crystals is a key indicator of their purity, with a reported range of 220-225 °C. ukm.my To obtain the pure mitragynine free base, the this compound crystals are dissolved in hot saturated acetone and treated with a dilute ammonia (B1221849) solution. ukm.mydergipark.org.tr This process liberates the mitragynine free base, which can then be extracted using a solvent like diethyl ether. ukm.mydergipark.org.tr

The use of this compound in the purification process has been shown to yield mitragynine with a purity of up to 99.0% (w/w) as determined by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This method has been demonstrated to be simpler, faster, and more economical compared to other published methods that often require multiple chromatographic steps. ukm.myresearchgate.net

Table 1: Comparison of Mitragynine Purity at Various Extraction Stages

Extraction StagePurity (%)
Crude Chloroform Extract70.0
After Flash Chromatography & Liquid-Liquid Fractionation98.0
Final Product (from this compound)99.0

Design of In Vitro Pharmacological Assays for Mitragynine Alkaloids

The pharmacological activity of mitragynine and its derivatives is primarily investigated through in vitro assays that assess their interaction with various receptors, particularly opioid receptors. nih.govresearchgate.net These assays are essential for understanding the molecular mechanisms underlying the effects of these alkaloids.

Radioligand binding assays are commonly employed to determine the binding affinity of mitragynine and other alkaloids to different receptor subtypes, including mu (μ), delta (δ), and kappa (κ) opioid receptors. plos.orgfrontiersin.org These experiments utilize radioactively labeled ligands to compete with the test compounds for binding to the receptors, allowing for the calculation of binding affinities (Ki values). frontiersin.org

Functional assays, such as those measuring G-protein activation or inhibition of adenylyl cyclase, provide insights into the efficacy of the alkaloids at these receptors. nih.gov For instance, bioluminescence resonance energy transfer (BRET) functional assays have been used to demonstrate that mitragynine acts as a partial agonist at the human mu-opioid receptor. plos.org It's important to note that conflicting results have been observed across species, with mitragynine showing competitive antagonist activity at rodent mu-opioid receptors in the same assay. plos.org

In addition to opioid receptors, the interaction of mitragynine alkaloids with other central nervous system receptors, such as adrenergic and serotonin (B10506) receptors, is also investigated using similar in vitro binding and functional assays. plos.orgfrontiersin.org These studies help to build a comprehensive pharmacological profile of these compounds.

Advanced Approaches in Metabolite Identification

Understanding the metabolism of mitragynine is crucial for a complete pharmacological assessment. Advanced analytical techniques are employed to identify the metabolites formed in biological systems.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for metabolite profiling. plos.orgcrbb-journal.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide accurate mass measurements and fragmentation patterns, which are essential for the structural elucidation of metabolites. nih.gov For instance, studies using human liver microsomes (HLM) and S9 fractions have identified several metabolites of mitragynine, with O-demethylation and mono-oxidative metabolites being the major products. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry has been developed to monitor mitragynine and its metabolites in human urine. oup.com This method allows for the quantification of mitragynine and the qualitative monitoring of its metabolites, such as 5-desmethylmitragynine and 17-desmethyldihydromitragynine. oup.com

Furthermore, the use of recombinant cytochrome P450 (CYP) enzymes helps to identify the specific enzymes responsible for the metabolism of mitragynine. nih.gov Studies have shown that CYP3A4 is the predominant enzyme involved in the metabolic clearance of mitragynine, with minor contributions from CYP2D6 and CYP2C9. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying mitragynine picrate in plant matrices?

Methodological Answer:

  • Thin-layer chromatography (TLC) combined with GC-MS is effective for preliminary identification and isolation of mitragynine from kratom samples. For quantification, LC-PDA with gradient elution (e.g., acetonitrile:formic acid 0.1% in water) is validated for linearity (8.00–75.00 µg/ml, r = 0.999) and precision .
  • Critical parameters : Ensure retention time consistency (±2% variation) and use calibration curves (e.g., y = 8379.6490x - 775.6190) to calculate %w/w concentrations. Validate methods per UNODC guidelines, including LOD (0.47 µg/ml) and recovery rates .

Q. How can the PICOT framework be applied to design studies on mitragynine’s pharmacological effects?

Methodological Answer:

  • Population (P) : Define cohorts (e.g., preclinical models, cell lines) and their characteristics (e.g., metabolic profiles).
  • Intervention (I) : Specify this compound dosage, administration route (e.g., oral vs. intravenous), and solvent systems (e.g., methanol:chloroform for extraction) .
  • Comparison (C) : Use controls (e.g., untreated samples, other alkaloids like 7-hydroxymitragynine) .
  • Outcome (O) : Measure outcomes like receptor binding affinity (µ-opioid agonism) or metabolic stability .
  • Time (T) : Define study duration (e.g., acute vs. chronic exposure timelines) .

Advanced Research Questions

Q. How should researchers address contradictions in reported mitragynine concentrations across studies?

Methodological Answer:

  • Analyze variability sources : Regional differences in kratom strains (e.g., Indonesian vs. Malaysian samples) and extraction protocols (e.g., Soxhlet vs. ultrasonic-assisted extraction) significantly impact alkaloid yields .
  • Standardization strategies : Use validated LC-PDA methods with gradient elution to reduce matrix interference. Cross-validate findings with independent labs to confirm reproducibility .
  • Case example : A 2021 study found mitragynine concentrations in Indonesian kratom (0.37%–1.70% w/w) were lower than prior reports, likely due to unregulated cultivation conditions .

Q. What methodological considerations are critical for pharmacokinetic studies of this compound?

Methodological Answer:

  • Solubility and bioavailability : Mitragynine’s low water solubility necessitates organic solvents (e.g., acetone, chloroform) for in vitro assays. Passive diffusion across lipid membranes affects bioavailability .
  • Metabolic pathways : Prioritize CYP3A4-mediated metabolism studies using liver microsomes or recombinant enzymes. Quantify metabolites (e.g., oxidized derivatives) via LC-MS/MS .
  • Dose-response modeling : Use non-linear regression to correlate plasma concentrations with opioid receptor binding (e.g., EC50 values) while controlling for 7-hydroxymitragynine synergism .

Q. How can researchers optimize isolation protocols for this compound to minimize co-eluting compounds?

Methodological Answer:

  • TLC optimization : Use a mobile phase of methanol:chloroform (80:20) to achieve distinct Rf values (e.g., 0.50 for mitragynine). Confirm purity via GC-MS peak homogeneity .
  • LC-PDA adjustments : Gradient elution (vs. isocratic) improves separation efficiency, reducing retention time shifts (<2%) and enhancing mitragynine peak resolution .
  • Matrix cleanup : Pre-treat samples with solid-phase extraction (SPE) to remove chlorophyll and other plant interferents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.